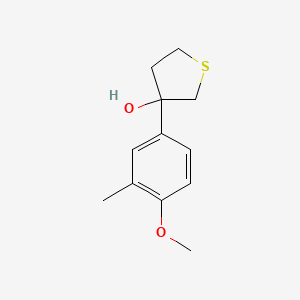

3-(4-Methoxy-3-methylphenyl)thiolan-3-ol

Description

3-(4-Methoxy-3-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound comprising a thiolan-3-ol core (a five-membered ring with one sulfur atom and a hydroxyl group at the 3-position) substituted with a 4-methoxy-3-methylphenyl group. Its molecular formula is C₁₂H₁₆O₂S, with a molar mass of 224.32 g/mol (estimated based on ).

Properties

IUPAC Name |

3-(4-methoxy-3-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-9-7-10(3-4-11(9)14-2)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQOMMLDTFCJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCSC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2(CCSC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “3-(4-Methoxy-3-methylphenyl)thiolan-3-ol” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. Industrial production methods often involve continuous processes, automation, and quality control measures. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: “3-(4-Methoxy-3-methylphenyl)thiolan-3-ol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Scientific Research Applications

“3-(4-Methoxy-3-methylphenyl)thiolan-3-ol” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(4-Methoxy-3-methylphenyl)thiolan-3-ol” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of cellular signaling pathways. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Ethyl (E)-3-(4-Methoxy-3-methylphenyl)acrylate (3a)

- Structure : Features the same 4-methoxy-3-methylphenyl group but replaces the thiolan-3-ol moiety with an acrylate ester.

- Synthesis : Prepared via Pd-catalyzed C–H olefination of 2-methylanisole, achieving an 80% NMR yield (45% isolated yield) .

- Key Differences : The acrylate group enhances electrophilicity, making it suitable for polymerization or as a Michael acceptor. Unlike the thiolan-3-ol core, the ester group increases hydrophobicity (logP ~3.5 estimated).

- Applications : Likely used in materials science or as a synthetic intermediate for conjugated systems.

trans-(1R,4R)-4-(4-Methoxy-3-methylphenyl)-cyclopent-2-enol

- Structure : Cyclopentene ring with hydroxyl and 4-methoxy-3-methylphenyl groups; stereochemistry at positions 1 and 4 is R,R-configured.

- Synthesis : Part of a rhodium-catalyzed enantioselective desymmetrization study, highlighting its use in asymmetric catalysis .

- Stereochemistry may enhance biological activity, such as enzyme inhibition.

3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol

- Structure : Triazol-3-ol core with methoxyphenethyl and methoxyphenyl groups.

- Crystallography : Single-crystal X-ray data confirm planar triazole geometry (R factor = 0.048) .

- Key Differences : The triazol-3-ol group increases acidity (pKa ~7–9) compared to thiolan-3-ol (pKa ~10–12), affecting solubility and reactivity in biological systems.

2-(4-Methoxy-3-methylphenyl)acetic acid

- Structure : Acetic acid derivative with the same aromatic substituent.

- Properties : Carboxylic acid group (pKa ~4.5) enables salt formation, enhancing water solubility compared to the hydroxyl group in thiolan-3-ol .

- Applications: Likely used as a building block in pharmaceuticals (e.g., nonsteroidal anti-inflammatory drugs).

Comparative Data Table

Key Research Findings

- Synthesis Challenges : The target compound’s discontinued status suggests synthetic hurdles, such as unstable intermediates or low yields, contrasting with Pd- or Rh-catalyzed methods for analogs .

- Biological Relevance : Triazole derivatives exhibit stronger hydrogen-bonding capacity, making them more suitable for drug development than sulfur-containing thiolan-3-ol derivatives .

- Solubility and Reactivity : Carboxylic acid derivatives (e.g., 2-(4-methoxy-3-methylphenyl)acetic acid) offer superior aqueous solubility, whereas acrylate esters prioritize lipophilicity for materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.